2-Adamantanamine, N,N-dimethyl-, hydrochloride

Description

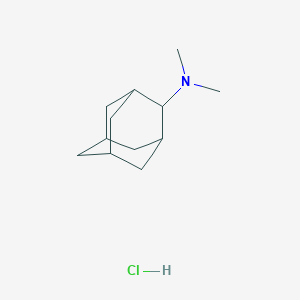

Chemical Structure and Properties 2-Adamantanamine, N,N-dimethyl-, hydrochloride (CAS: 10523-68-9) is an adamantane derivative with a dimethylated amine group at the 2-position of the adamantane cage. Its molecular formula is C₁₀H₁₇N·HCl (molecular weight: 187.71 g/mol), and it is commonly referred to as 2-adamantylamine hydrochloride or 2-aminoadamantane hydrochloride . The adamantane core provides exceptional structural rigidity, enhancing metabolic stability and receptor-binding specificity.

Synthesis The compound is synthesized via alkylation of 2-adamantanamine with methylating agents, followed by hydrochloride salt formation. Purification typically involves recrystallization from methanol or ethanol, as described in adamantane derivative syntheses .

It is primarily employed in laboratory research for drug discovery and mechanistic studies .

Properties

IUPAC Name |

N,N-dimethyladamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-13(2)12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAKUGDAZMHAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC(C2)CC1C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147087 | |

| Record name | 2-Adamantanamine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10535-34-9 | |

| Record name | 2-Adamantanamine, N,N-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanamine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantanamine, N,N-dimethyl-, hydrochloride typically involves the reaction of 2-adamantanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) analysis.

Chemical Reactions Analysis

Types of Reactions

2-Adamantanamine, N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of adamantanone derivatives.

Reduction: Formation of adamantane derivatives.

Substitution: Formation of various substituted adamantane compounds.

Scientific Research Applications

2-Adamantanamine, N,N-dimethyl-, hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to known antiviral drugs.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Adamantanamine, N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, its structural similarity to amantadine suggests it may act as an NMDA receptor antagonist, thereby influencing neurotransmitter release and synaptic plasticity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-adamantanamine, N,N-dimethyl-, hydrochloride with related adamantane derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Amine Position | Substituents | Key Applications |

|---|---|---|---|---|---|---|

| 2-Adamantanamine, N,N-dimethyl-, HCl | 10523-68-9 | C₁₀H₁₇N·HCl | 187.71 | 2 | N,N-dimethyl | Research, Neuroprotection |

| 1-Adamantanamine HCl (Amantadine) | 665-66-7 | C₁₀H₁₇N·HCl | 187.71 | 1 | None (primary amine) | Antiviral, Parkinson’s |

| Memantine HCl | 41100-52-1 | C₁₂H₂₁N·HCl | 215.76 | 1 | 3,5-dimethyl | Alzheimer’s disease |

| Rimantadine HCl | 1501-84-4 | C₁₂H₂₁N·HCl | 215.76 | 1 | α-methyl | Antiviral |

| 2-Adamantanamine HCl (2-ADA) | 10523-68-9 | C₁₀H₁₇N·HCl | 187.71 | 2 | None (primary amine) | Research |

Key Observations :

Pharmacological Activity

- Amantadine (1-adamantanamine HCl) : Blocks influenza A M2 ion channels and enhances dopamine release in Parkinson’s disease. Its primary amine structure limits bioavailability compared to dimethylated analogs .

- Memantine : NMDA receptor antagonist; the 3,5-dimethyl groups reduce off-target effects and improve tolerability in Alzheimer’s patients .

- 2-Adamantanamine, N,N-dimethyl-, HCl : While direct clinical data are scarce, its dimethylation likely extends half-life and improves binding to hydrophobic targets compared to 2-ADA. Evidence suggests its use in preclinical studies for neurodegenerative disorders .

Biological Activity

2-Adamantanamine, N,N-dimethyl-, hydrochloride, also known as N,N-dimethyl-2-adamantanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antiviral agent. The compound is characterized by its adamantane structure, which contributes to its unique pharmacological properties.

- Molecular Formula : CHClN

- Molecular Weight : 215.76 g/mol

- Boiling Point : 239.8°C at 760 mmHg

- Flash Point : 90.2°C

The primary mechanism of action for 2-Adamantanamine involves the modulation of ion channels and inhibition of viral uncoating processes. This activity is crucial for the effective treatment of viral infections, particularly those caused by influenza viruses. The compound has been shown to inhibit viral replication, making it a potential therapeutic agent in antiviral therapies .

Antiviral Efficacy

2-Adamantanamine has demonstrated efficacy against several viruses, including:

- Influenza Virus : It acts similarly to other antiviral agents such as amantadine and rimantadine by preventing the uncoating of the virus within host cells .

- Candida albicans : Recent studies have indicated that it can potentiate the effects of azole antifungals against biofilms, enhancing the therapeutic outcomes in resistant cases .

Neuroprotective Effects

The compound's structural properties suggest potential neuroprotective effects, which are being explored in the context of neurodegenerative diseases like Parkinson's disease. Its ability to modulate NMDA receptors may contribute to these effects .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Amantadine | CHN | Antiviral; used primarily against influenza |

| Rimantadine | CHN | Similar antiviral properties; longer half-life |

| 1-Aminoadamantane | CHN | Basic amine; less methyl substitution |

| 2-Aminoadamantane | CHN | Structural isomer; different biological activity |

Each compound exhibits varying degrees of antiviral activity and pharmacological profiles, with 2-Adamantanamine distinguished by its enhanced solubility and potential for neuroprotection.

Case Studies and Research Findings

- Antiviral Activity Against Influenza :

- Potentiation of Azole Antifungals :

- Neuroprotective Potential :

Q & A

Q. What are the established synthetic routes for preparing 2-Adamantanamine, N,N-dimethyl-, hydrochloride?

The compound is typically synthesized via two primary methods:

- Reductive Amination : Reacting adamantan-2-one with dimethylamine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) under mild, anhydrous conditions. This method avoids harsh reagents and allows for selective reduction .

- Nucleophilic Substitution : Adamantan-2-yl chloride reacts with dimethylamine in a polar aprotic solvent (e.g., THF) with a base like triethylamine to neutralize HCl by-products. This route requires careful control of stoichiometry to minimize side reactions .

Post-synthesis, the free base is converted to the hydrochloride salt using HCl gas or concentrated HCl in an inert solvent (e.g., diethyl ether).

Q. What analytical techniques are recommended for structural and purity characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the adamantane backbone and dimethylamine substitution. Key signals include adamantane cage protons (δ 1.5–2.2 ppm) and N-methyl groups (δ 2.1–2.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity, often using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion [M+H]⁺ at m/z 188.1 (free base) and 224.6 (hydrochloride) .

Q. What safety protocols are critical for handling this compound?

- Storage : Store in a cool, dry environment (<25°C) in sealed containers to prevent degradation. Avoid prolonged exposure to light or moisture, which may induce decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks .

- Disposal : Follow hazardous waste regulations. Neutralize with a weak base (e.g., sodium bicarbonate) before disposal, and consult institutional guidelines for chemical waste .

Advanced Research Questions

Q. How can reductive amination conditions be optimized to enhance yield?

- Catalyst Selection : Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C improves selectivity for secondary amines over primary byproducts .

- Solvent Optimization : Using dichloromethane (DCM) instead of THF reduces side reactions due to its low polarity and inertness .

- Stoichiometric Ratios : A 1.2:1 molar ratio of dimethylamine to adamantan-2-ketone minimizes excess reagent while maximizing conversion. Yield improvements (from ~65% to >85%) are achievable with iterative pH control (pH 6–7) .

Q. What factors contribute to contradictory biological activity data among adamantane derivatives?

- Structural Isomerism : The position of the amine group (1- vs. 2-adamantyl) significantly impacts receptor binding. For example, 1-adamantanamine shows dopamine receptor agonism, while 2-substituted analogs may exhibit altered selectivity due to steric hindrance .

- Salt Form Stability : Hydrochloride salts can degrade under humid conditions, leading to variability in in vitro assays. Lyophilization or desiccant storage mitigates this .

- Assay Conditions : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or buffer pH (7.4 vs. 6.8) may alter receptor-ligand interactions. Standardizing protocols reduces discrepancies .

Q. What strategies stabilize this compound under varying experimental conditions?

- pH Stability : The hydrochloride form is stable in acidic buffers (pH 3–5) but hydrolyzes in alkaline conditions (pH >8). Use phosphate or citrate buffers for aqueous solutions .

- Thermal Degradation : Long-term storage at >30°C accelerates decomposition. Thermogravimetric analysis (TGA) shows stability up to 150°C, but repeated freeze-thaw cycles should be avoided .

- Light Sensitivity : UV-Vis studies indicate photo-degradation at λ <400 nm. Amber glassware or light-blocking containers are recommended for stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.